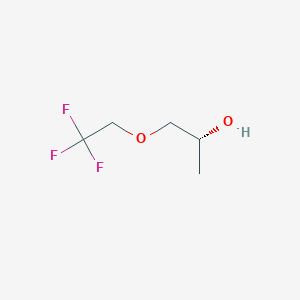

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol: is an organic compound characterized by the presence of a trifluoroethoxy group attached to a propanol backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol typically involves the reaction of ®-propylene oxide with 2,2,2-trifluoroethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the trifluoroethanol on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

化学反応の分析

Types of Reactions

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Therapeutic Applications

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol is noted for its role in the synthesis of bioactive compounds. One prominent application is in the development of indoline derivatives, which are utilized as therapeutic agents for conditions such as dysuria. A patent describes a method for preparing silodosin, an indoline compound that employs this compound as an intermediate in its synthesis .

Solvent Properties

Due to its chemical structure, this compound exhibits excellent solvent properties. It is used in various industrial applications where strong solvation and stability are required. Its ability to dissolve a wide range of organic compounds makes it valuable in chemical manufacturing processes.

Synthesis of Fluorinated Compounds

The compound serves as a precursor in the synthesis of fluorinated chemicals, which are increasingly important in pharmaceuticals and agrochemicals. The trifluoroethoxy group imparts unique properties to the resulting products, enhancing their efficacy and stability.

Synthesis of Silodosin

A detailed examination of the synthesis process for silodosin reveals the critical role of this compound:

- Starting Material : The synthesis begins with readily available precursors.

- Reaction Conditions : The compound is reacted under specific conditions (e.g., temperature and solvent choice) to yield the desired indoline structure.

- Yield and Purity : The final product exhibits high yield and purity due to the efficiency of this compound in facilitating the reaction .

Development of New Therapeutics

Research has demonstrated that derivatives of this compound can lead to the discovery of new therapeutic agents targeting various diseases. The modification of this compound has resulted in promising candidates for further development in clinical settings.

Data Summary

| Application Area | Description | Example Compound |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Silodosin |

| Industrial Solvent | Used for dissolving organic compounds | Various solvents |

| Fluorinated Compound Synthesis | Precursor for fluorinated pharmaceuticals and agrochemicals | Fluorinated drugs |

作用機序

The mechanism by which (2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in membrane fluidity and protein function, potentially resulting in biological effects.

類似化合物との比較

Similar Compounds

(2S)-1-(2,2,2-trifluoroethoxy)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

1-(2,2,2-trifluoroethoxy)ethanol: A structurally similar compound with one less carbon in the backbone.

1-(2,2,2-trifluoroethoxy)propan-1-ol: A positional isomer with the hydroxyl group on the first carbon.

Uniqueness

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the trifluoroethoxy group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds.

生物活性

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol, a fluorinated alcohol, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique trifluoroethoxy group may enhance its pharmacokinetic properties and biological efficacy. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H10F3O2

- Molecular Weight : 172.13 g/mol

The presence of the trifluoroethoxy group is significant as fluorinated compounds often exhibit improved metabolic stability and altered biological interactions compared to their non-fluorinated counterparts.

Biological Activity Overview

Research has indicated that the biological activity of this compound is influenced by its structural characteristics. The trifluoromethyl group enhances lipophilicity and can affect the compound's interaction with biological targets such as enzymes and receptors.

Pharmacological Effects

-

Enzyme Inhibition :

- Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced potency in inhibiting enzymes such as reverse transcriptase and serotonin uptake. For instance, the inclusion of a trifluoromethyl group in similar molecular frameworks has been reported to increase inhibitory potency significantly .

- Antimicrobial Activity :

- Cytotoxicity :

Study 1: Antiviral Activity

A study investigated the antiviral properties of fluorinated alcohols against HIV-1. The results demonstrated that compounds with trifluoromethyl substitutions exhibited significant antiviral activity compared to non-fluorinated analogs. This suggests that this compound may also possess similar properties .

Study 2: Antifungal Efficacy

In vitro studies assessed the antifungal activity of various fluorinated compounds against Candida species. The findings indicated that certain fluorinated alcohols showed promising antifungal effects, potentially positioning this compound as a candidate for further development .

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 3.5 hours |

| Metabolism | Primarily hepatic |

| Excretion | Urine and feces |

The compound's high bioavailability and relatively short half-life suggest it could be effective for therapeutic use with appropriate dosing regimens.

特性

IUPAC Name |

(2R)-1-(2,2,2-trifluoroethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-4(9)2-10-3-5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLOMQJXZDDAGS-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COCC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。